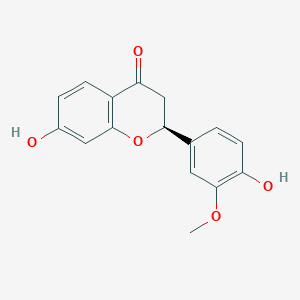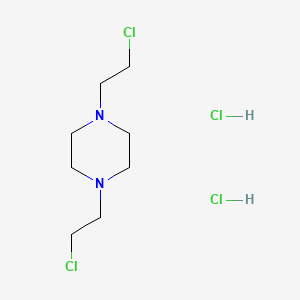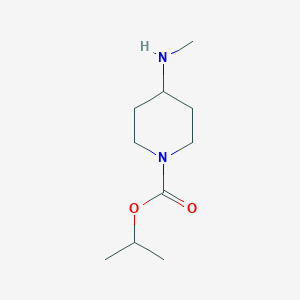
2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes both a dioxolane ring and an isoindole moiety
Métodos De Preparación
The synthesis of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The dioxolane ring and isoindole moiety play crucial roles in its biological activity, allowing it to bind to specific receptors and enzymes, thereby exerting its effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a dioxolane ring and an isoindole moiety. Similar compounds include 4-ethyl-1,3-dioxolan-2-one and ®-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, which share structural similarities but differ in their specific functional groups and applications .
Propiedades
Fórmula molecular |
C12H9NO5 |
|---|---|
Peso molecular |
247.20 g/mol |
Nombre IUPAC |
2-[(2-oxo-1,3-dioxolan-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H9NO5/c14-10-8-3-1-2-4-9(8)11(15)13(10)5-7-6-17-12(16)18-7/h1-4,7H,5-6H2 |
Clave InChI |
SAKALUVUEFQHMT-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)CN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


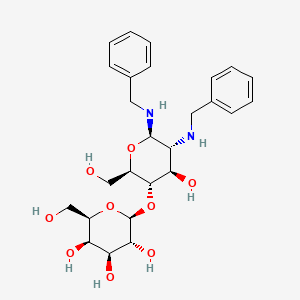
![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
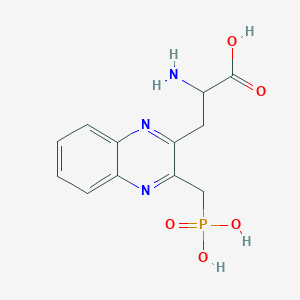
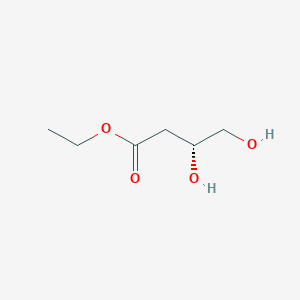

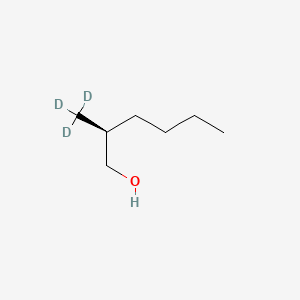
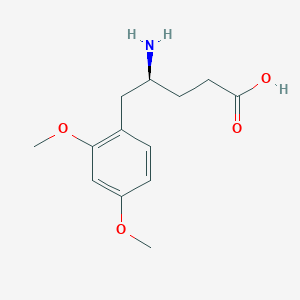

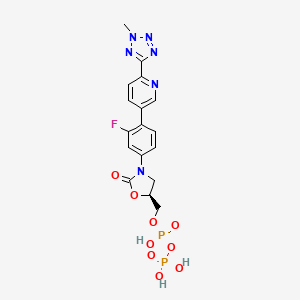
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
